molecular formula C19H21ClN2O6S B11124061 ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate

ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate

Cat. No.: B11124061
M. Wt: 440.9 g/mol
InChI Key: OSJKCUUDLOJGFM-UHFFFAOYSA-N
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Description

Ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is unique due to its specific structural features, such as the combination of a benzoate ester and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H21ClN2O6S

Molecular Weight

440.9 g/mol

IUPAC Name

ethyl 4-[[2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]acetyl]amino]benzoate

InChI

InChI=1S/C19H21ClN2O6S/c1-4-28-19(24)13-5-8-15(9-6-13)21-18(23)12-22(2)29(25,26)17-11-14(20)7-10-16(17)27-3/h5-11H,4,12H2,1-3H3,(H,21,23)

InChI Key

OSJKCUUDLOJGFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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